Ethyl 6-((cyclopropylmethyl)amino)nicotinate
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Overview
Description
Ethyl 6-((cyclopropylmethyl)amino)nicotinate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of nicotinic acid and contains a cyclopropylmethyl group attached to the amino nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((cyclopropylmethyl)amino)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of 6-aminonicotinic acid with cyclopropylmethylamine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((cyclopropylmethyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amines and alcohols .
Scientific Research Applications
Ethyl 6-((cyclopropylmethyl)amino)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-((cyclopropylmethyl)amino)nicotinate involves its interaction with specific molecular targets. The compound may act on nicotinic acetylcholine receptors, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and signal transduction cascades .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to many nicotinate derivatives.
Methyl Nicotinate: Used for its vasodilatory effects.
Trigonelline: A naturally occurring derivative with potential health benefits.
Uniqueness
Ethyl 6-((cyclopropylmethyl)amino)nicotinate is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other nicotinate derivatives .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-5-6-11(14-8-10)13-7-9-3-4-9/h5-6,8-9H,2-4,7H2,1H3,(H,13,14) |
InChI Key |
IZRGZNBWOQYPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NCC2CC2 |
Origin of Product |
United States |
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